molecular formula C17H17ClN2O2 B2712710 (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-methylbenzylidene)acetohydrazide CAS No. 51496-77-6

(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-methylbenzylidene)acetohydrazide

Cat. No. B2712710
CAS RN: 51496-77-6
M. Wt: 316.79
InChI Key: HVMSAKJJHQKJBV-VXLYETTFSA-N
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Description

(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-methylbenzylidene)acetohydrazide is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in scientific research applications, particularly in the area of cancer treatment.

Scientific Research Applications

Nonlinear Optical Properties

Hydrazones, including compounds similar to "(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-methylbenzylidene)acetohydrazide", have been synthesized and their nonlinear optical properties investigated. These studies utilized the single beam z-scan technique, demonstrating that these compounds exhibit two-photon absorption and are potential candidates for optical device applications such as optical limiters and switches (Naseema et al., 2010).

Antimicrobial Applications

Research on similar hydrazide derivatives has shown promising antimicrobial properties. By reacting with different aromatic aldehydes and thioglycolic acid, novel compounds were synthesized and exhibited significant antibacterial and antifungal activities (Fuloria et al., 2009).

Supramolecular Architecture

Studies on pyridine-based hydrazone derivatives, related to "(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-methylbenzylidene)acetohydrazide", have highlighted their potential in forming supramolecular architectures due to hydrogen bonding. These compounds have been synthesized using ultrasonication, with their structures confirmed through spectral analysis and X-ray crystallography, indicating potential in materials architecture (Khalid et al., 2021).

Enzyme Inhibition

Some derivatives of acetohydrazide have been investigated for their inhibitory activities against enzymes such as lipase and α-glucosidase, showing that specific compounds exhibit substantial inhibitory effects. This suggests potential therapeutic applications for diseases related to these enzymes (Bekircan et al., 2015).

Crystal Structure Analysis

Schiff bases derived from hydrazides have been synthesized and analyzed for their crystal structures, revealing insights into the molecular arrangements and potential for forming specific structural motifs. Such studies contribute to the understanding of the molecular foundation necessary for designing compounds with desired properties (Jia-ming, 2009).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-3-5-14(6-4-12)10-19-20-17(21)11-22-16-8-7-15(18)9-13(16)2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMSAKJJHQKJBV-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-methylbenzylidene)acetohydrazide

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